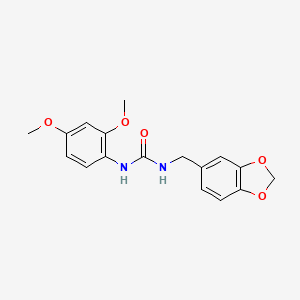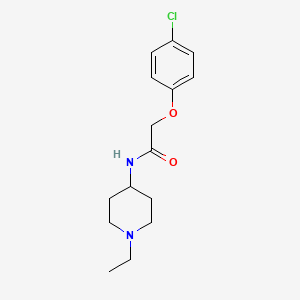![molecular formula C22H22BrFN2O2 B4627576 4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)
4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one
説明
The compound is a chemically synthesized molecule that is part of a class of compounds known for their potential therapeutic applications. It features a complex structure with a chromen-2-one base, a bromo-fluorobenzyl group, and a piperazine ring. This molecular architecture is indicative of the compound's potential for interacting with biological targets through various mechanisms of action.
Synthesis Analysis
The synthesis of related compounds, such as cerebral vasodilators and benzylpiperazine derivatives, involves multi-step chemical processes including reactions like bromination, carboxylation, and reductive amination. These processes highlight the complexity and specificity required in synthesizing such compounds to achieve high purity and yield. For instance, the synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, a cerebral vasodilator, demonstrates the intricate steps and conditions necessary for the formation of these compounds, including the use of carbon-14 labeling for metabolic fate investigations (Satomi et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest often exhibits specific conformations that are crucial for their biological activity. For example, the conformation and crystal structure analysis of related benzylpiperazine derivatives reveal how molecular geometry, including angles and dihedral configurations, plays a significant role in their chemical behavior and interaction with biological targets (Chen et al., 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions that are essential for their biological function and therapeutic potential. Their reactivity, including the ability to undergo transformations such as N-dealkylation and O-demethylation, is a key aspect of their pharmacological profile, affecting their metabolism and mode of action within biological systems (Kawashima et al., 1991).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application and effectiveness. These characteristics influence the compound's stability, formulation, and delivery in potential therapeutic applications. The crystalline structure and intermolecular interactions of related compounds have been extensively studied to understand their physical behavior and optimize their pharmaceutical properties (Mahesha et al., 2019).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability under various conditions, and interaction with other molecules, is essential for the development of these compounds as therapeutic agents. These properties are determined by the compound's molecular structure and are critical for its biological activity and potential side effects. Studies on related compounds offer insights into their chemical behavior, providing a foundation for further research and development (Zhang et al., 2011).
科学的研究の応用
Synthesis and Characterization
Research has explored the synthesis and characterization of related compounds, demonstrating various chemical properties and potential applications. For example, studies have synthesized new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, highlighting their spectral, electrochemical, and magnetic properties. This research lays the groundwork for understanding the chemical behaviors and potential applications of similar compounds in various fields, including materials science and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Anti-proliferative Properties
Another significant area of application is in the development of anti-cancer agents. Benzochromene derivatives have been studied for their anti-proliferative properties against cancer cell lines, with research showing that these compounds can induce apoptosis and affect gene expression related to cancer cell survival. This suggests potential therapeutic applications for compounds structurally related to 4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one in the treatment of cancer (Hanifeh Ahagh et al., 2019).
Potential Atypical Antipsychotics
Compounds structurally similar to the subject chemical have also been identified as potential atypical antipsychotics. Research focused on derivatives of piperazine and piperidine showed promise in inhibiting behaviors associated with psychosis in animal models, suggesting that this compound could have applications in developing new treatments for psychiatric disorders (Bolós et al., 1996).
Molecular Docking and Bioactivity
Further applications include molecular docking and bioactivity studies. For instance, research involving phenolic Mannich bases with piperazines demonstrated significant bioactivities, including cytotoxic and anti-cancer effects, as well as carbonic anhydrase inhibitory effects. These findings suggest that compounds like this compound could be valuable in designing drugs with specific biological activities (Gul et al., 2019).
Fluorophore Applications
Lastly, the unique fluorescence properties of related compounds, such as 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which exhibits strong fluorescence in protic solvents, indicate potential applications in developing new fluorogenic sensors and imaging agents. This highlights the versatility of this compound and structurally related compounds in scientific research and technological applications (Uchiyama et al., 2006).
特性
IUPAC Name |
4-[[4-[(4-bromo-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrFN2O2/c1-15-2-5-19-17(11-22(27)28-21(19)10-15)14-26-8-6-25(7-9-26)13-16-3-4-18(23)12-20(16)24/h2-5,10-12H,6-9,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKIWYDHUXICBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)

![1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4627509.png)
![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4627524.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B4627527.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B4627543.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4627548.png)
![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)
![3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4627556.png)

![1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4627564.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4627567.png)
![4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide](/img/structure/B4627580.png)